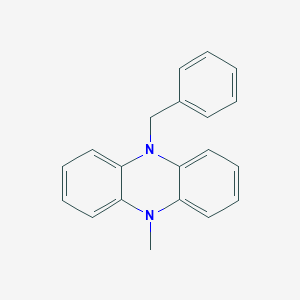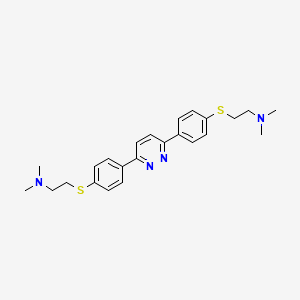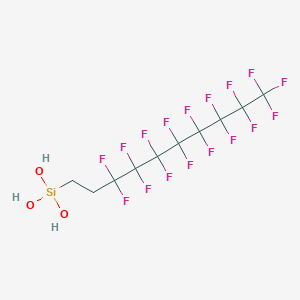
Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-: is a fluorinated silane compound known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. This compound is often used in various industrial applications due to its ability to impart water and oil repellency to surfaces.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- typically involves the reaction of a fluorinated alkyl silane with water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{R-Si(OR’)_3 + H_2O} \rightarrow \text{R-Si(OH)_3 + 3R’OH} ] where R represents the fluorinated alkyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis of fluorinated alkyl silanes. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The fluorinated alkyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: Used to modify surfaces to impart hydrophobic and oleophobic properties.
Coatings: Incorporated into coatings to enhance water and oil repellency.
Biology:
Biomedical Devices: Utilized in the fabrication of biomedical devices that require non-stick surfaces.
Medicine:
Drug Delivery Systems: Employed in the development of drug delivery systems to improve the stability and bioavailability of pharmaceuticals.
Industry:
Textiles: Applied in textile treatments to create water and stain-resistant fabrics.
Electronics: Used in the electronics industry to protect components from moisture and contaminants.
Mecanismo De Acción
The mechanism of action of Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- involves the formation of a hydrophobic layer on surfaces. The fluorinated alkyl group provides a low surface energy, which repels water and oil. This property is due to the strong carbon-fluorine bonds that resist interaction with polar substances. The silanol groups can form covalent bonds with hydroxyl groups on surfaces, ensuring strong adhesion and durability.
Comparación Con Compuestos Similares
- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanetriol
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)methacrylate
- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trimethoxysilane
Uniqueness: Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- is unique due to its high degree of fluorination, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. Its ability to form strong covalent bonds with surfaces makes it highly effective in creating durable, water-repellent coatings.
Propiedades
Número CAS |
115781-18-5 |
|---|---|
Fórmula molecular |
C10H7F17O3Si |
Peso molecular |
526.22 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(trihydroxy)silane |
InChI |
InChI=1S/C10H7F17O3Si/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28-30H,1-2H2 |
Clave InChI |
QJJFUGKUHCAVRS-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



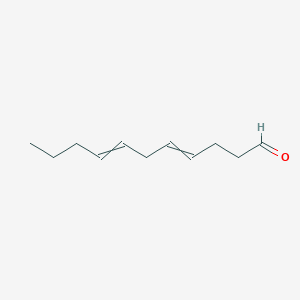

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)

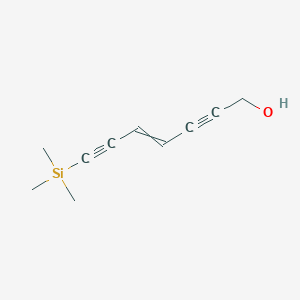

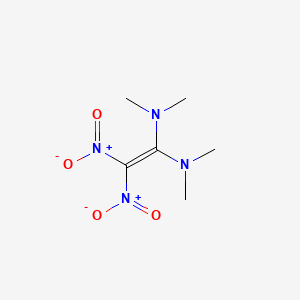
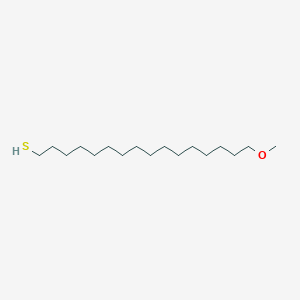
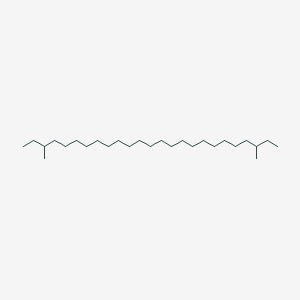
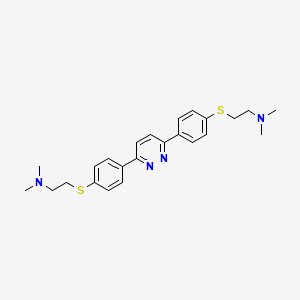
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
